N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide
Description
Properties
CAS No. |
649746-01-0 |
|---|---|
Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-(4-methyl-2-phenylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O/c1-13-16(21-18(22)15-10-6-3-7-11-15)12-19-17(20-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22) |
InChI Key |
XIIIOVPCUZVRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclocondensation and Amidation
This method involves two primary reactions: cyclocondensation to form the pyrimidine ring followed by amidation.
Step 1: Cyclocondensation
- Reagents : Benzaldehyde, ethyl cyanoacetate, and thiourea.
- Conditions : The reaction is conducted in an alkaline medium, often using sodium hydroxide.
The cyclocondensation yields 4-methyl-2-phenylpyrimidine in good yields (typically around 70–80%).
Step 2: Amidation
- Reagents : 4-methyl-2-phenylpyrimidine and benzoyl chloride.
- Conditions : The reaction is performed in an organic solvent like dichloromethane with a base such as triethylamine to neutralize HCl formed during the reaction.
The overall yield for this method can reach approximately 75% after purification steps.
Method 2: Direct Amidation of Pyrimidine Derivatives
An alternative approach focuses on directly modifying existing pyrimidine derivatives to introduce the benzamide moiety.
Step 1: Activation of Pyrimidine
- Reagents : A pyrimidine derivative such as 4-methyl-2-pyrimidinamine.
Step 2: Reaction with Benzoyl Chloride
- Conditions : Similar to Method 1, utilizing an organic solvent and a base for effective amidation.
This method has been reported to yield N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide with yields ranging from 60% to 80%, depending on the specific conditions employed.
Method 3: Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis as a rapid alternative for preparing this compound.
- Combine pyrimidine derivatives with benzoyl chloride in a microwave reactor.
- Optimize temperature and time to achieve maximum yield.
This technique has shown significant improvements in reaction times and yields, often exceeding those obtained through traditional methods.
The synthesized this compound can be characterized using various analytical techniques:
| Technique | Observations |
|---|---|
| Infrared Spectroscopy (IR) | Characteristic amide peaks around 1650 cm⁻¹ |
| Nuclear Magnetic Resonance (NMR) | Signals corresponding to aromatic protons and methyl groups |
| Mass Spectrometry | Molecular ion peak confirming molecular weight |
The preparation of this compound can be achieved through several effective synthetic routes, each with distinct advantages. Traditional cyclocondensation followed by amidation remains prevalent, while newer microwave-assisted methods offer enhanced efficiency. Future work may focus on optimizing these methods further or exploring novel synthetic pathways that could improve yields or reduce reaction times.
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The benzamide moiety undergoes acylation reactions under mild conditions. For example, in the presence of acyl chlorides (e.g., 4-chloromethylbenzoyl chloride) and a base (triethylamine or K₂CO₃), the amine group reacts to form substituted benzamides:
| Reagent | Solvent | Temperature | Time | Yield | Product | Source |
|---|---|---|---|---|---|---|
| 4-Chloromethylbenzoyl chloride | THF | 0–20°C | 1–4 h | 95–98% | N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide |
This reaction is critical for introducing functionalized side chains, enhancing biological activity (e.g., kinase inhibition) .
Nucleophilic Substitution
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution. For instance, chlorine substituents on the benzamide or pyrimidine ring can be displaced by amines or thiols:
| Reaction Type | Nucleophile | Conditions | Yield | Application | Source |
|---|---|---|---|---|---|
| Chlorine displacement | Piperazine | NMP, microwave, 120°C | 72% | Synthesis of piperazine-linked analogs |
This method is used to generate derivatives with improved solubility or target affinity .
Salt Formation
The tertiary amine in the pyrimidine or benzamide group reacts with acids to form stable salts, enhancing pharmaceutical formulation:
| Acid Used | Product Form | Crystallization Conditions | Application | Source |
|---|---|---|---|---|
| HCl (4 M in EtOAc) | Hydrochloride salt | Room temperature, 2 h | Improved bioavailability for JAK inhibitors |
Salts such as dihydrochloride monohydrate exhibit superior stability and crystallinity .
Catalytic Coupling Reactions
Palladium- or nickel-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups:
| Catalyst | Substrate | Coupling Partner | Conditions | Yield | Product Use Case | Source |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Bromopyrimidine | Phenylboronic acid | THF, reflux | 85% | Synthesis of biaryl derivatives |
These reactions are pivotal for constructing complex architectures in drug discovery .
Hydrolysis and Oxidation
The benzamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. Controlled oxidation of methyl groups can generate hydroxyl or carbonyl derivatives:
| Reaction | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (1 M) | Reflux, 6 h | 4-Methyl-2-phenylpyrimidin-5-amine | |
| Oxidation | KMnO₄ | H₂O, 80°C | 4-Carboxy-2-phenylpyrimidine |
Interaction with Biological Targets
The compound participates in non-covalent interactions (e.g., hydrogen bonding, π-stacking) with enzymes like kinases:
| Target | Interaction Site | Biological Effect | Source |
|---|---|---|---|
| Tyrosine kinases | ATP-binding pocket | Inhibition of signal transduction | |
| JAK2 | SH2 domain | Antiproliferative activity |
These interactions underpin its role as a therapeutic agent in oncology .
Table of Key Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Key Product Features | Yield Range |
|---|---|---|---|
| Acylation | Acyl chloride, base (Et₃N/K₂CO₃), THF, 0–20°C | Enhanced target affinity | 95–98% |
| Nucleophilic substitution | Piperazine, NMP, microwave | Improved solubility | 72% |
| Salt formation | HCl in EtOAc | Stable crystalline form | Quant. |
| Catalytic coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl diversity | 85% |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide exhibit significant anticancer properties. For instance, compounds designed based on this structure have been evaluated as inhibitors of various protein kinases implicated in cancer progression.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that certain derivatives can cross the blood-brain barrier effectively, providing neuroprotective benefits without significant toxicity.
| Study Reference | Compound Tested | Disease Model | Outcome |
|---|---|---|---|
| 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives | SH-SY5Y cells (MPP+-induced) | Significant reduction in cell death |
Inhibition of c-Abl Kinase
A notable study focused on the development of this compound derivatives as c-Abl kinase inhibitors. These compounds were synthesized and tested for their ability to inhibit the kinase's activity, which is crucial in the context of chronic myeloid leukemia (CML).
Findings:
- Compounds exhibited IC50 values in the low micromolar range.
- Selectivity for c-Abl over other kinases was confirmed through kinase profiling assays.
Antiviral Activity
Another promising application is the antiviral activity against Hepatitis B virus (HBV). Certain benzamide derivatives demonstrated the ability to inhibit HBV replication by modulating intracellular factors such as APOBEC3G levels.
Findings:
- In vitro studies showed a significant decrease in HBV replication.
- The pharmacokinetic profile indicated favorable absorption and distribution characteristics.
Mechanism of Action
The mechanism of action of N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to and inhibits the signaling pathways that bacteria use for communication and biofilm formation. This disruption can prevent bacterial colonization and resistance .
Comparison with Similar Compounds
Structural Variations
Table 1: Structural Features of Compared Compounds
Key Observations :
- 22b : The 3,5-dimethoxy and 4-methoxyphenyl groups enhance electron density, which may influence binding interactions in biological systems .
- Rip-B : Lacks a pyrimidine core, instead featuring a phenethylamine chain with 3,4-dimethoxy groups. This structural divergence suggests distinct physicochemical and pharmacological profiles .
- Compound in : The tetrahydropyrimidine ring with dioxo and amino groups introduces hydrogen-bonding capabilities absent in the target compound .
Analysis :
- 22b Synthesis : Lower yield (48%) may reflect challenges in coupling bulky methoxy-substituted benzoyl chloride with the pyrimidine amine .
- Rip-B Synthesis : Higher yield (80%) suggests efficient amidation with phenethylamine, possibly due to less steric hindrance .
- Target Compound : If synthesized via analogous methods, reaction efficiency would depend on the nucleophilicity of the 4-methyl-2-phenylpyrimidin-5-amine and steric effects.
Physical and Spectral Properties
Table 3: Comparative Physicochemical Data
Insights :
Biological Activity
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with a methyl and phenyl group, linked to a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 268.31 g/mol. The structure is depicted below:
Enzyme Inhibition
Research indicates that this compound exhibits promising activity as an inhibitor of various enzymes, particularly kinases. Kinase inhibitors are crucial in cancer therapy as they play a significant role in cell signaling pathways that regulate cell growth and division.
- Mechanism of Action : The compound's ability to inhibit specific kinases can disrupt signaling pathways involved in tumor growth and proliferation.
- Case Study : In vitro studies have demonstrated that compounds with similar structures effectively inhibit cancer cell lines, suggesting that this compound may have similar effects .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. A study assessed the antibacterial activity of related benzamide derivatives against various Gram-positive and Gram-negative bacteria using the disc diffusion method.
| Bacterial Strain | Activity |
|---|---|
| Bacillus subtilis | Effective |
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Moderate |
| Klebsiella aerogenes | Low activity |
These findings highlight the compound's potential as an antimicrobial agent, particularly against certain Gram-positive bacteria .
Anti-cancer Properties
The benzamide moiety is known for its role in modulating biological pathways associated with cancer. Preliminary data suggest that this compound may interact with protein kinases involved in oncogenic signaling pathways, thus presenting a viable candidate for further pharmacological studies .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(4-Methylphenyl)-N'-(2-pyridinyl)urea | Urea derivative | Known for anti-cancer properties |
| 4-(1H-pyrazol-1-yl)benzamide | Pyrazole derivative | Exhibits potent anti-inflammatory activity |
| N-(4-methoxyphenyl)-N'-(2-thienyl)urea | Urea derivative | Selective inhibitor of specific kinases |
| 6-methyl-N-(4-methylphenyl)pyrimidin-2-amines | Pyrimidine derivative | Active against various bacterial strains |
This comparative analysis underscores the potential of this compound as a multifaceted therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of pyrimidine and benzamide moieties. Key steps include:
- Pyrimidine Core Formation : Chlorination of a pyridine derivative followed by trifluoromethylation via electrophilic substitution .
- Coupling Reactions : A Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the phenyl group at the pyrimidine C2 position.
- Amidation : Reaction of the intermediate with benzoyl chloride derivatives under basic conditions (e.g., Et₃N or DIPEA) in anhydrous THF or DCM .
- Optimization : Use of continuous flow reactors or Fe₂Ni-BDC bimetallic catalysts improves yield and purity by enhancing reaction homogeneity and reducing side products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretching bands (~3000–3100 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., methyl protons at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm). ¹³C NMR resolves carbonyl carbons (~165–170 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in the benzamide moiety) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:
- Replication : Conduct dose-response curves in triplicate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Purity Validation : Use HPLC-MS to confirm >95% purity and rule out degradation products .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., SMO or PARP-1) .
Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like PARP-1, focusing on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the pyrimidine ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, calculating RMSD and binding free energies (MM/PBSA) .
Q. How can catalytic amidation be tailored to improve atom economy in large-scale synthesis?
- Methodological Answer :
- Heterogeneous Catalysis : Fe₂Ni-BDC metal-organic frameworks (MOFs) enable solvent-free amidation with >85% yield and 10 recycles without significant activity loss .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining selectivity .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values.
- ANOVA with Post Hoc Tests : Use Duncan’s test (α = 0.05) to compare inhibition across concentrations, ensuring six biological replicates per group .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?
- Methodological Answer :
- Rescue Experiments : Co-treat cells with a competitive inhibitor (e.g., excess substrate for target enzymes) to reverse phenotypic effects.
- Proteomic Profiling : Perform SILAC-based mass spectrometry to identify off-target protein interactions .
Structural and Mechanistic Insights
Q. What structural features of this compound contribute to its potential as a PARP-1 inhibitor?
- Methodological Answer :
- Benzamide Scaffold : The carbonyl oxygen forms critical hydrogen bonds with PARP-1’s catalytic glutamate (e.g., Glu988).
- Pyrimidine Methyl Group : Enhances hydrophobic interactions with the enzyme’s NAD⁺-binding pocket .
Tables
Table 1 : Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine Chlorination | POCl₃, DMF, 80°C, 12h | 75 | |
| Amidation | Benzoyl chloride, Et₃N, DCM, RT, 6h | 82 | |
| Catalytic Optimization | Fe₂Ni-BDC, 100°C, solvent-free, 2h | 89 |
Table 2 : Bioactivity Data Against Common Targets
| Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| PARP-1 | Fluorescence | 0.12 | |
| SMO | Cell Viability | 1.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
